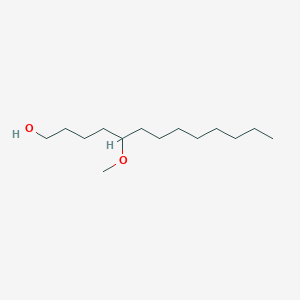
5-Methoxytridecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxytridecan-1-OL is an organic compound with the molecular formula C14H30O2. It is a long-chain alcohol with a methoxy group attached to the fifth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxytridecan-1-OL can be achieved through several methods. One common approach involves the reaction of 1-tridecanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the acid catalyst facilitating the formation of the methoxy group on the fifth carbon atom.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, is common to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methoxytridecan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methoxytridecanal or 5-methoxytridecanoic acid.
Reduction: Formation of 5-methoxytridecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxytridecan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.
Industry: Utilized in the formulation of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxytridecan-1-OL involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cell membranes and proteins, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Methoxyoctadecan-1-ol: Known for its neuroprotective effects.
5-Methylheptadecan-7-ol: Used as a sex pheromone component in certain moth species.
Uniqueness
5-Methoxytridecan-1-OL is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methoxy group and long carbon chain contribute to its versatility in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
919076-80-5 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
5-methoxytridecan-1-ol |
InChI |
InChI=1S/C14H30O2/c1-3-4-5-6-7-8-11-14(16-2)12-9-10-13-15/h14-15H,3-13H2,1-2H3 |
InChI Key |
FOCPKGRLLCAIGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)
![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)
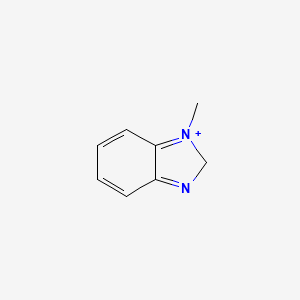
![4-[(Quinolin-8-yl)oxy]benzoic acid](/img/structure/B14203440.png)
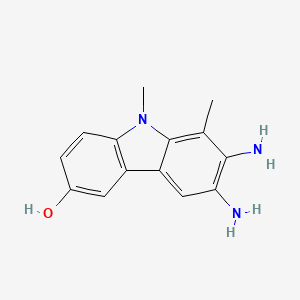
![2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-](/img/structure/B14203453.png)
![3-{3-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid](/img/structure/B14203455.png)
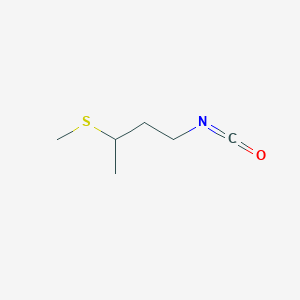
![7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene](/img/structure/B14203467.png)
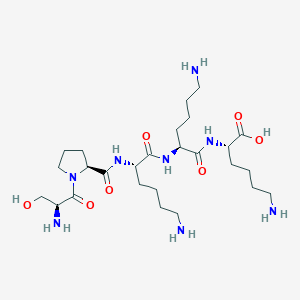
![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol](/img/structure/B14203483.png)
![2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14203488.png)
